Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Overview
Description
Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a novel synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a fused five-membered ring system containing a nitrogen atom, a sulfur atom, and a carbon atom. This compound has been found to have unique biological and pharmacological properties, which have made it an attractive target for research and development.
Scientific Research Applications
Structural Analysis
The molecular structure of compounds related to Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been a subject of interest in structural chemistry. For instance, the X-ray structure of a related compound was determined to establish its constitution and configuration unambiguously (Kopf, Wrobel, & Margaretha, 1998). Another study analyzed the planarity of substituted pyrrole and furan rings in similar molecules, providing insights into the influence of substituents on molecular conformation (Dazie et al., 2017).
Organic Synthesis
The compound has relevance in organic synthesis. For example, a study described an enantioselective synthesis of related N-tert-butyl disubstituted pyrrolidines, which are important in pharmaceutical chemistry (Chung et al., 2005). Another research explored the continuous photo flow synthesis of related compounds for the production of biologically active compounds and material sciences (Yamashita, Nishikawa, & Kawamoto, 2019).
Chemical Reactions and Catalysis
The study of chemical reactions involving similar compounds is crucial for understanding reaction mechanisms and developing new synthetic methods. For instance, research on singlet oxygen reactions of related compounds has led to the development of pyrrole precursors for prodigiosin and analogs (Wasserman et al., 2004). Furthermore, the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a compound structurally related to this compound, have been explored to understand the reactivity and potential applications in catalysis (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl (3aS,6aS)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-8(13)6-15-9(7)5-12/h7,9H,4-6H2,1-3H3/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPSJEHUCPWPIW-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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